2-Acetyl-4-cyanophenol

Descripción general

Descripción

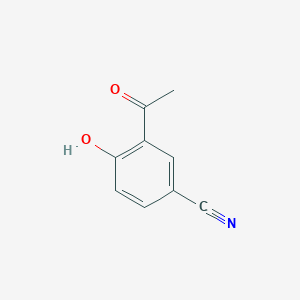

2-Acetyl-4-cyanophenol is an organic compound with the molecular formula C9H7NO2. It is also known as 3-acetyl-4-hydroxybenzonitrile. This compound is characterized by the presence of an acetyl group (-COCH3) and a cyano group (-CN) attached to a phenol ring. It appears as an off-white to pale yellow solid and is soluble in organic solvents like ethanol and ether .

Métodos De Preparación

2-Acetyl-4-cyanophenol can be synthesized through various methods. One common synthetic route involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This method is efficient and can be performed under mild conditions, yielding substituted phenols in very good to excellent yields . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Análisis De Reacciones Químicas

2-Acetyl-4-cyanophenol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The phenol group can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Building Block for Organic Synthesis : 2-Acetyl-4-cyanophenol serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and electrophilic substitution.

2. Biology

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity, making it useful for studying bacterial and fungal growth inhibition. This property is valuable in developing new antimicrobial agents.

3. Medicine

- Antioxidant and Anti-inflammatory Effects : Research indicates that this compound possesses antioxidant and anti-inflammatory properties, which are of great interest in pharmaceutical research. These effects could lead to potential therapeutic applications in treating inflammatory diseases.

4. Industrial Applications

- Fluorescent Dyes and Analytical Chemistry : Due to its ability to absorb ultraviolet and visible light, this compound is valuable in the development of fluorescent dyes. It is also used in analytical chemistry applications where precise measurements of light absorption are required.

Case Studies and Research Findings

Research has demonstrated the effectiveness of this compound in several studies:

- A study highlighted its antimicrobial properties against various bacterial strains, showing significant inhibition at low concentrations.

- Another investigation focused on its antioxidant capabilities, revealing potential applications in pharmaceuticals aimed at reducing oxidative stress-related conditions.

- In industrial applications, the compound's role in developing fluorescent dyes was explored, showcasing its effectiveness in enhancing visibility under UV light.

Mecanismo De Acción

The mechanism of action of 2-Acetyl-4-cyanophenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyano group can participate in nucleophilic addition reactions, affecting cellular pathways. These interactions contribute to the compound’s antimicrobial, antioxidant, and anti-inflammatory effects .

Comparación Con Compuestos Similares

2-Acetyl-4-cyanophenol can be compared with other similar compounds, such as:

4-Cyanophenol: Lacks the acetyl group, resulting in different chemical properties and reactivity.

2-Acetylphenol: Lacks the cyano group, affecting its biological activity and applications.

4-Hydroxybenzonitrile: Similar structure but without the acetyl group, leading to variations in its chemical behavior and uses. The presence of both the acetyl and cyano groups in this compound makes it unique, providing a combination of properties that are not found in the individual similar compounds .

Actividad Biológica

2-Acetyl-4-cyanophenol (CAS Number: 35794-84-4) is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, antioxidant, and anti-inflammatory properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a phenolic group, an acetyl group, and a cyano group. Its molecular formula is with a molecular weight of 163.16 g/mol. The presence of both the acetyl and cyano groups contributes to its unique biological properties.

Biological Activities

1. Antimicrobial Activity

this compound exhibits significant antimicrobial properties, making it effective against various bacterial and fungal strains. Research indicates that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, which are commonly associated with infections.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

These results demonstrate its potential as a natural preservative in food and pharmaceutical applications.

2. Antioxidant Properties

The compound has been shown to possess antioxidant activity, which is crucial in combating oxidative stress in biological systems. In vitro studies reveal that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

These findings suggest that this compound could be beneficial in formulations aimed at reducing oxidative stress-related diseases.

3. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced levels of TNF-α and IL-6.

The mechanism underlying the biological activity of this compound involves several pathways:

- Antimicrobial Action : The phenolic hydroxyl group can form hydrogen bonds with microbial cell membranes, disrupting their integrity.

- Antioxidant Activity : The cyano group participates in redox reactions, enhancing the compound's ability to neutralize free radicals.

- Anti-inflammatory Mechanism : It inhibits the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of this compound against various pathogens in vitro. Results showed that the compound inhibited bacterial growth effectively, supporting its potential use as a natural antimicrobial agent in food preservation .

- Oxidative Stress Model : In a cellular model of oxidative stress, treatment with this compound resulted in reduced cell death and lower levels of reactive oxygen species (ROS), indicating its protective effect against oxidative damage .

- Inflammation Model : In vivo studies demonstrated that administration of this compound reduced inflammation markers in animal models subjected to LPS-induced inflammation, highlighting its therapeutic potential for inflammatory diseases .

Propiedades

IUPAC Name |

3-acetyl-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-6(11)8-4-7(5-10)2-3-9(8)12/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZUUVJFZOGAMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10490817 | |

| Record name | 3-Acetyl-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10490817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35794-84-4 | |

| Record name | 3-Acetyl-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10490817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.